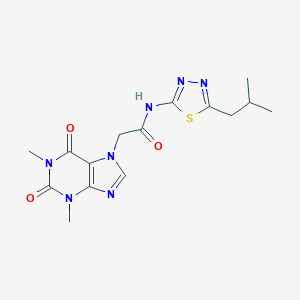![molecular formula C17H17FN8O2S B431565 4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester CAS No. 511514-30-0](/img/structure/B431565.png)
4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, fluoroanilino, and triazinyl groups
Preparation Methods
The synthesis of 4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the pyrimidine core, followed by the introduction of the amino and fluoroanilino groups. The final step involves the attachment of the triazinyl group through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it shows promise as a therapeutic agent for treating diseases such as cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-Amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester can be compared with other similar compounds, such as other pyrimidine derivatives and triazine-based molecules. Similar compounds include Ethyl 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylate and various 2-aminopyrimidine derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar molecules .
Properties
CAS No. |
511514-30-0 |
|---|---|
Molecular Formula |
C17H17FN8O2S |
Molecular Weight |
416.4g/mol |
IUPAC Name |
ethyl 4-amino-2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17FN8O2S/c1-2-28-14(27)11-7-21-17(25-13(11)19)29-8-12-23-15(20)26-16(24-12)22-10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H2,19,21,25)(H3,20,22,23,24,26) |
InChI Key |
VLJAIEKCUCADNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B431485.png)
![2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanamide](/img/structure/B431486.png)
![3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B431487.png)
![5,7-Dipropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431490.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B431491.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B431493.png)
![4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B431494.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B431497.png)
![4-tert-butyl-N-[4-(tert-butylsulfamoyl)phenyl]benzamide](/img/structure/B431498.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide](/img/structure/B431499.png)
![4-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B431500.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B431501.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B431506.png)
